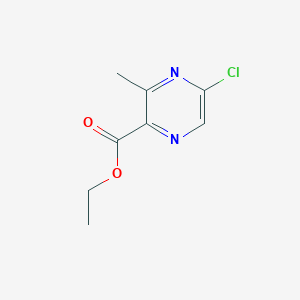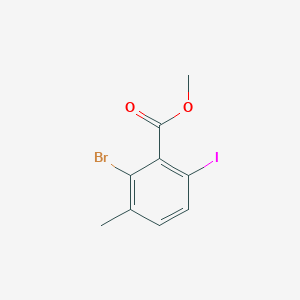
Ethyl 5-chloro-3-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-3-methylpyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-methylpyrazine-2-carboxylate typically involves the reaction of 5-chloro-3-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-3-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-methylpyrazine-2-carboxylate: Similar structure but lacks the chlorine atom at the 5-position.
Methyl 5-chloro-3-methylpyrazine-2-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
ethyl 5-chloro-3-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)7-5(2)11-6(9)4-10-7/h4H,3H2,1-2H3 |
Clave InChI |
OZNRBGODOYWKOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(N=C1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)











![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)

